N-(4-methoxyphenyl)naphthalene-1-carboxamide
Description
Properties
CAS No. |
305849-08-5 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-21-15-11-9-14(10-12-15)19-18(20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20) |
InChI Key |
OZXNXMKPQWUMKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Microwave-Assisted Condensation
This one-step method involves the direct reaction of 1-naphthoic acid derivatives with 4-methoxyaniline under microwave irradiation, significantly reducing reaction time:
Reagents :
-
2-Hydroxy-1-naphthoic acid (or 1-naphthoyl chloride)
-
4-Methoxyaniline
-
Phosphorus trichloride (PCl₃) catalyst
-
Chlorobenzene solvent
Conditions :
-
Microwave reactor at 500 W, 130°C for 15 minutes
-
Post-reaction purification via recrystallization (ethanol/water)
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
-
Reagents : Concentrated HCl (1.0 N)
-
Products : 1-Naphthoic acid + 4-methoxyaniline hydrochloride
Basic Hydrolysis :
-
Reagents : NaOH (1.0 N)
-
Products : Sodium 1-naphthoate + 4-methoxyaniline
Methoxy Group Demethylation
The 4-methoxy substituent can be demethylated to a hydroxyl group using strong acids:
Reagents : HBr (48% in acetic acid)
Conditions : Reflux at 120°C for 6 hours
Product : N-(4-Hydroxyphenyl)naphthalene-1-carboxamide
Electrophilic Aromatic Substitution
The naphthalene ring undergoes nitration and sulfonation:
| Reaction Type | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3) | C-5 | 62% |
| Sulfonation | H₂SO₄ (fuming), 50°C | C-6 | 58% |
Applications : Introduces functional handles for further derivatization
Suzuki-Miyaura Cross-Coupling
The naphthalene backbone participates in palladium-catalyzed coupling:
Catalyst : Pd(PPh₃)₄
Conditions : DMF/H₂O (3:1), K₂CO₃, 80°C
Substrate : 8-Bromo-N-(4-methoxyphenyl)naphthalene-1-carboxamide
Product : 8-Aryl-substituted derivatives (e.g., 8-phenyl variant)
Comparative Analysis of Synthetic Methods
| Parameter | Microwave Method | Two-Step Method |
|---|---|---|
| Reaction Time | 15 minutes | 24–48 hours |
| Yield | 74–77% | 70–75% |
| Purity (HPLC) | ≥98% | ≥95% |
| Scalability | Limited to 50 g batches | Industrially viable |
Stability and Degradation
Scientific Research Applications
Antioxidant Activity
Research indicates that N-(4-methoxyphenyl)naphthalene-1-carboxamide exhibits significant antioxidant properties. In a study assessing various derivatives, it was found that compounds with similar structures demonstrated antioxidant activity comparable to well-known antioxidants like ascorbic acid. Specifically, the compound's ability to scavenge DPPH radicals was evaluated, showing promising results in reducing oxidative stress in cellular environments .
Anticancer Properties
The anticancer potential of this compound has been investigated through in vitro studies against various cancer cell lines. Notably, it exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicated that this compound is more cytotoxic to U-87 cells than to MDA-MB-231 cells, suggesting a selective action that could be harnessed for therapeutic applications in cancer treatment .
Antimycobacterial Activity
In the context of antimicrobial research, this compound has shown promising activity against Mycobacterium avium subsp. paratuberculosis. In comparative studies, it demonstrated two-fold higher activity than rifampicin and three-fold higher than ciprofloxacin, which are standard treatments for mycobacterial infections. Importantly, these compounds exhibited low toxicity against human monocytic leukemia THP-1 cells, making them suitable candidates for further development as therapeutic agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that variations in substituents on the naphthalene ring can significantly affect lipophilicity and biological efficacy. For instance, different ring-substituted naphthalene-1-carboxanilides were synthesized and characterized, revealing insights into how structural modifications can enhance or diminish their biological properties .
Photosynthetic Electron Transport Inhibition
Another interesting application of this compound is its role in inhibiting photosynthetic electron transport (PET) in isolated spinach chloroplasts. This property was quantified with an IC50 value indicating effective inhibition at relatively low concentrations, suggesting potential applications in herbicide development or studies related to plant physiology .
Table 1: Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, its antimycobacterial activity is attributed to its ability to inhibit the synthesis of essential cellular components in Mycobacterium species . Additionally, its herbicidal activity is linked to the inhibition of photosynthetic electron transport in chloroplasts, disrupting the energy production process in plants .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Substituent (Phenyl Ring) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Hydroxy-N-(4-methoxyphenyl) (2c) | 4-OCH₃ | 294.1132 | 168–170 | 74 |
| 2-Hydroxy-N-(2-methylphenyl) (3a) | 2-CH₃ | 278.1183 | 127–130 | 69 |
| 2-Hydroxy-N-(3-methylphenyl) (3b) | 3-CH₃ | 278.1182 | 145–148 | 74 |
| 2-Hydroxy-N-(4-methylphenyl) (3c) | 4-CH₃ | 278.1180 | 143–145 | 77 |
| N-(2-Fluorophenyl)-2-hydroxy (4a) | 2-F | 278.1176 | 150–152 | 64 |
Key Observations :
- Electronic Effects : The methoxy group (2c) is electron-donating, enhancing resonance stabilization compared to methyl (3a–c) or fluorine (4a). This likely contributes to 2c’s higher melting point (168–170°C vs. 127–152°C for others), suggesting stronger intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces) .
- Steric and Positional Effects : Ortho-substituted analogs (3a, 4a) exhibit lower melting points than para-substituted derivatives (2c, 3c), possibly due to steric hindrance disrupting crystal packing .
- Synthetic Yields : Methyl-substituted derivatives (3b, 3c) show higher yields (74–77%) than fluorinated analogs (4a, 64%), indicating substituent-dependent reaction efficiency .
Comparison with Complex Derivatives
- Tetrahydro-naphthalene Analogs: A hydrochloride salt derivative in (N-[4-(dimethylamino)benzyl]-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide) features a saturated naphthalene ring and additional substituents. This structural complexity likely improves solubility (via the dimethylamino group) and target binding but reduces synthetic accessibility compared to 2c .
- Thiazolidinone and Piperazine Derivatives: Compounds in –9 incorporate heterocyclic moieties (e.g., thiazolidinone, piperazine), which may modulate pharmacokinetic properties such as metabolic stability or receptor affinity .
Biological Activity
N-(4-methoxyphenyl)naphthalene-1-carboxamide is a member of the naphthalene-1-carboxanilide class of compounds, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a naphthalene backbone substituted with a 4-methoxyphenyl group at the amide position. This structural configuration is significant as it influences the compound's lipophilicity, solubility, and overall biological activity. The log values indicate that this compound exhibits lower lipophilicity compared to other derivatives in its class, which may affect its absorption and distribution within biological systems .
Efficacy Against Mycobacterium avium
Research indicates that this compound demonstrates promising antimycobacterial activity. In vitro studies have shown that it exhibits two-fold higher activity against Mycobacterium avium subsp. paratuberculosis than rifampicin and three-fold higher than ciprofloxacin . These results suggest that this compound could be a viable candidate for further development as an antimycobacterial agent.
Photosynthetic Electron Transport Inhibition
In addition to its antimicrobial properties, this compound has been evaluated for its ability to inhibit photosynthetic electron transport (PET) in isolated spinach chloroplasts. The IC50 value for PET inhibition was determined to be 59 μmol/L for the most active derivative in the series, indicating a significant impact on photosynthesis . This mechanism of action may provide insights into its potential herbicidal applications.
Cytotoxicity Studies
Cytotoxicity assessments against human monocytic leukemia THP-1 cells revealed that this compound exhibited negligible toxicity, suggesting a favorable safety profile for therapeutic use . This low cytotoxicity is crucial for compounds intended for prolonged use in clinical settings.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group enhances electron donation properties, potentially increasing binding affinity to biological targets involved in mycobacterial respiration . Comparative studies with other ring-substituted naphthalene-1-carboxamides have illustrated that variations in substitution patterns significantly influence both lipophilicity and biological activity.
| Compound | Lipophilicity (log ) | Antimycobacterial Activity (MIC) | PET Inhibition IC50 |
|---|---|---|---|
| This compound | Low | Higher than rifampicin & ciprofloxacin | 59 μmol/L |
| N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | High | Not specified | 59 μmol/L |
Case Studies and Research Findings
Recent studies have highlighted the potential of naphthalene derivatives in cancer treatment as well. For instance, compounds structurally similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including breast and oral squamous cell carcinoma .
In one study, derivatives were assessed for their cytotoxicity using MTT assays against SCC9 cells derived from oral squamous cell carcinoma. The results indicated that these compounds displayed higher biological activity than conventional chemotherapeutics like carboplatin .
Q & A
Q. Q. How to reconcile differences in reported IC values across cell lines?
- Methodology : Standardize assay conditions (cell density, serum concentration) and validate using reference compounds (e.g., rifampicin for antimycobacterial assays). Meta-analysis of published data identifies outliers due to methodological variability (e.g., incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
